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(S)-(+)-2,2-

Dimethylcyclopropanecarboxamid

e

Cat. No.: B1354036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. This compound serves as a

valuable building block in the synthesis of various pharmaceutical agents. A thorough

understanding of its spectral characteristics is crucial for its identification, purity assessment,

and quality control in drug development and manufacturing processes. This document presents

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry analyses of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Data not publicly

available
- - -

Note: Specific chemical shift values, multiplicities, and integration data for ¹H NMR are not

readily available in public domains. Researchers are advised to acquire this data

experimentally.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not publicly available C=O (Amide)

Data not publicly available C(CH₃)₂

Data not publicly available CH

Data not publicly available CH₂

Data not publicly available C(CH₃)₂

Note: While the presence of ¹³C NMR data is indicated in databases, specific chemical shift

values are not publicly accessible and require experimental determination.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

Data not publicly available N-H stretch (Amide)

Data not publicly available C-H stretch (Alkyl)

Data not publicly available C=O stretch (Amide I)

Data not publicly available N-H bend (Amide II)

Data not publicly available C-N stretch (Amide III)

Note: Quantitative IR peak positions are not available in public literature. Experimental analysis

is necessary to obtain this data.

Table 4: Mass Spectrometry (MS) Data
m/z Fragmentation Assignment

113 [M]⁺ (Molecular Ion)

Data not publicly available -

Data not publicly available -

Data not publicly available -

Note: While the molecular ion peak is confirmed, a detailed fragmentation pattern is not publicly

documented and should be determined experimentally.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are based on standard laboratory practices and may

require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is dissolved in a suitable

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆),

containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C
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NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically

employed to simplify the spectrum.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample like (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, the Attenuated Total

Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is

placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The

spectrum is then recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a

common method for this type of molecule. The sample is introduced into the ion source where

it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The

resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-
(+)-2,2-Dimethylcyclopropanecarboxamide.
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Caption: Workflow for the spectroscopic analysis of (S)-(+)-2,2-
Dimethylcyclopropanecarboxamide.
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To cite this document: BenchChem. [Spectroscopic Data and Analysis of (S)-(+)-2,2-
Dimethylcyclopropanecarboxamide: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1354036#spectroscopic-data-nmr-ir-ms-
for-s-2-2-dimethylcyclopropanecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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